molecular formula C15H14BrNO2 B2879225 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid CAS No. 656815-39-3

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

Cat. No.: B2879225
CAS No.: 656815-39-3
M. Wt: 320.186
InChI Key: QQEDNOIBAISCMT-UHFFFAOYSA-N
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Description

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol . This compound is characterized by the presence of a bromobenzyl group attached to an aminomethylbenzoic acid core. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid typically involves the reaction of 4-bromobenzylamine with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help streamline the production process and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives .

Scientific Research Applications

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is a chemical compound that has various applications in scientific research. It may be called differently depending on the specific industrial application .

Antiviral Research:

  • Ebola and Marburg Virus Inhibitors 4-(aminomethyl)benzamide-based inhibitors, a class to which this compound may belong, have demonstrated effectiveness against Ebola and Marburg viruses . Several modified 4-(aminomethyl)benzamides were assembled through medicinal chemistry and SAR optimization .
  • Antifilovirus Agents 4-(aminomethyl)benzamides have been identified as broad-spectrum antifiloviral agents . CBS1118, one such compound, exhibited EC50 values less than 10 μM for both Ebola and Marburg viruses .

PPARα Agonist Research:

  • Treatment of Vascular Leakage 4-benzyloxy-benzylamino compounds, which may be related to this compound, have shown promise in treating vascular leakage in a rat model of diabetic retinopathy . Systemic administration of compound A91, a representative analogue, reduced retinal vascular leakage in diabetic rats .
  • Selective PPARα Agonists Second-generation analogs of 4-benzyloxy-benzylamino compounds have demonstrated high selectivity for PPARα over other PPAR isoforms, suggesting their potential as candidates for pre-clinical evaluation .

Antibiotic Development:

  • Synthesis of Methyl 4-(aminomethyl)benzoate Methyl 4-(aminomethyl)benzoate, a related compound, can be used for the development of antibiotics based on quinoline and indole . A process for preparing methyl 4-(aminomethyl)benzoate involves esterifying 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid .

Antimicrobial Research

  • Antimicrobial effect The presence of a bromine atom in compounds containing L-valine residue and a 4-[(4-bromophenyl)sulfonyl group can enhance the potential antimicrobial effect .

Mechanism of Action

The mechanism of action of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The aminomethylbenzoic acid core may also play a role in modulating the compound’s activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is unique due to the presence of both the bromobenzyl and aminomethylbenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, a derivative of 4-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, cytotoxic, and anticancer activities, supported by detailed research findings and data tables.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromobenzyl group attached to an aminomethyl functional group on a benzoic acid backbone. This structural configuration allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated:

  • Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) : Minimum inhibitory concentrations (MICs) were reported as low as 15.62 µM for certain derivatives, indicating strong antibacterial activity against resistant strains .
  • Broad-Spectrum Antifungal Activity : The compound showed promising antifungal properties with MIC values starting from 7.81 µM against various fungal pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µM)
This compoundMRSA15.62
Schiff base derivativesCandida albicans≥ 7.81
Schiff base derivativesAspergillus niger≥ 15.62

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. Notably:

  • HepG2 Cell Line : The compound exhibited IC50 values around 15 µM, suggesting moderate cytotoxicity .
  • A549 Cell Line : Higher cytotoxicity was noted with some derivatives showing IC50 values less than 10 µM, indicating potential as an anticancer agent .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG2~15
Various PABA derivativesA549<10
Benzamide derivativesMCF-7~5.85

The biological activity of this compound can be attributed to its structural features that allow it to interact with key enzymes and cellular pathways:

  • Antibacterial Mechanism : The inhibition of bacterial protein synthesis and disruption of nucleic acid production pathways have been observed in related compounds .
  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells through caspase activation has been suggested as a mechanism for the observed cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of PABA derivatives, highlighting their potential in treating infections and cancer:

  • Ebola Virus Inhibition : A related study demonstrated that structurally similar compounds showed effective inhibition against Ebola virus entry with EC50 values under 10 µM, suggesting broad-spectrum antiviral potential .
  • Anticancer Properties : Research on benzamide derivatives indicated significant growth inhibition in multiple cancer cell lines, with some compounds showing efficacy comparable to established chemotherapeutics like doxorubicin .

Properties

IUPAC Name

4-[[(4-bromophenyl)methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-14-7-3-12(4-8-14)10-17-9-11-1-5-13(6-2-11)15(18)19/h1-8,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEDNOIBAISCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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